molecular formula C12H14N2 B058480 2-pyrrolidin-2-yl-1H-indole CAS No. 112565-42-1

2-pyrrolidin-2-yl-1H-indole

Cat. No. B058480
M. Wt: 186.25 g/mol
InChI Key: OMBLRQAOBHNNED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-pyrrolidin-2-yl-1H-indole derivatives involves various chemical strategies, including Brønsted acid-catalyzed [3+2]-cycloaddition, silver-mediated oxidative phosphinoylation, Rh/Cu-catalyzed multiple bond cleavage, and aryne annulation. These methods enable the construction of the core structure with high efficiency and selectivity. Notably, the Brønsted acid-catalyzed cycloaddition and silver-mediated reactions allow for the formation of complex indole derivatives under mild conditions, illustrating the versatility of synthetic approaches to access this scaffold (Bera & Schneider, 2016); (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-pyrrolidin-2-yl-1H-indole derivatives is characterized by various analytical techniques. X-ray crystallography studies reveal that these compounds often adopt specific conformations due to intramolecular interactions. For example, the pyrrolidine ring may exhibit a twist conformation, while indole rings are nearly planar, demonstrating the conformational preferences of these molecules in the solid state (Savithri et al., 2015).

Chemical Reactions and Properties

2-Pyrrolidin-2-yl-1H-indole compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cascade transformations involving C-P bond formation, cyclization, and isomerization, showcasing the compound's ability to undergo complex transformations while forming new bonds and molecular frameworks (Silalai & Saeeng, 2023).

Scientific Research Applications

  • Dehydrogenative Annulation and Spirocyclization : A study by Shinde et al. (2021) described a Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides. This method provided highly functionalized compounds with good functional group tolerance and is operationally simple. It also exhibited photophysical properties with high absorption and emission values (Shinde et al., 2021).

  • Cascade Phosphinoylation/Cyclization/Isomerization : Chen et al. (2016) utilized a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles to construct various 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation offers a straightforward route for the formation of C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).

  • Synthesis of Pyrrolo[1,2-a]indoles : Zhou et al. (2016) reported a cobalt(III)-catalyzed cross-coupling reaction of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines, providing 2-enaminylated indole derivatives. These derivatives could be converted into pyrrolo[1,2-a]indoles, which are significant in medicinal chemistry (Zhou et al., 2016).

  • Regioselective Synthesis and Anti-tumor Properties : Girgis et al. (2009) explored the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. The compounds exhibited promising anti-tumor activity against specific cancer cell lines and considerable anti-inflammatory properties (Girgis, 2009).

  • Synthesis of 1-Alkyl-5-(Indol-3-yl and -2-yl)pyrrolidin-2-ones : Sadovoy et al. (2011) conducted a study on the reaction of 1-alkyl-5-hydroxypyrrolidin-2-ones with different indoles, leading to the formation of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones or 1-alkyl-5-(indol-2-yl)pyrrolidin-2-ones, depending on the indole position used (Sadovoy et al., 2011).

Future Directions

Indole derivatives, including “2-pyrrolidin-2-yl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

2-pyrrolidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBLRQAOBHNNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394665
Record name 2-pyrrolidin-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrrolidin-2-yl-1H-indole

CAS RN

112565-42-1
Record name 2-pyrrolidin-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MH Weston, M Parvez, TG Back - The Journal of Organic …, 2010 - ACS Publications
The reactions of 2-heteroaryl-substituted pyrrolidines with acetylenic sulfones proceeded via two pathways. The first involves conjugate addition of the pyrrolidine to the acetylenic …
Number of citations: 15 pubs.acs.org
CS Lood, AE Laine, A Högnäsbacka… - European Journal of …, 2015 - Wiley Online Library
Tetrahydro‐β‐carbolines, a privileged structural feature in natural products and pharmaceutically active compounds, has been the cause for considerable research interest, spanning …

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